![molecular formula C13H20O2S2 B12589941 (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol CAS No. 649748-79-8](/img/structure/B12589941.png)
(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzenesulfinyl group, a methylsulfanyl group, and a hexanol backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as chiral alcohols or sulfoxides.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mécanisme D'action
The mechanism of action of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophile, facilitating nucleophilic attacks by various biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol can be compared with other chiral sulfoxides and sulfides, such as:
- ®-(+)-Methyl p-tolyl sulfoxide
- (S)-(-)-Methyl p-tolyl sulfoxide
- ®-(+)-Methyl phenyl sulfoxide
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both benzenesulfinyl and methylsulfanyl groups.
Propriétés
Numéro CAS |
649748-79-8 |
|---|---|
Formule moléculaire |
C13H20O2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(2R,3R)-2-methylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol |
InChI |
InChI=1S/C13H20O2S2/c1-3-7-12(14)13(16-2)10-17(15)11-8-5-4-6-9-11/h4-6,8-9,12-14H,3,7,10H2,1-2H3/t12-,13+,17+/m1/s1 |
Clé InChI |
DBJKOHLACOVPIZ-IGCXYCKISA-N |
SMILES isomérique |
CCC[C@H]([C@H](C[S@](=O)C1=CC=CC=C1)SC)O |
SMILES canonique |
CCCC(C(CS(=O)C1=CC=CC=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


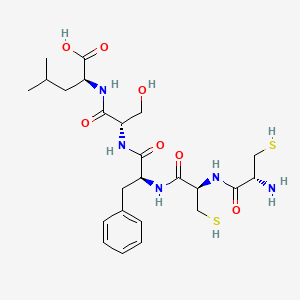
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)
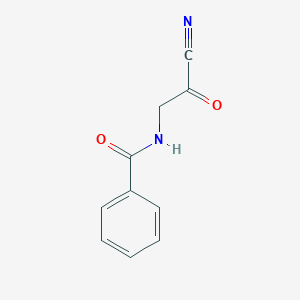
![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
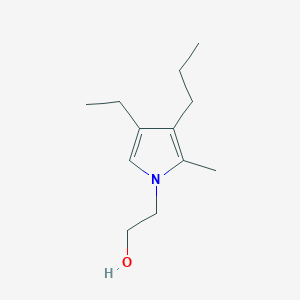
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)

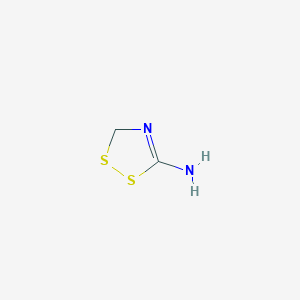
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
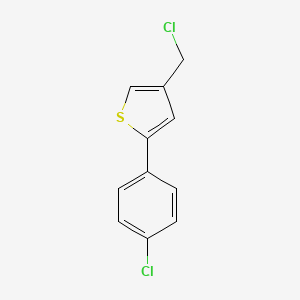
![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
